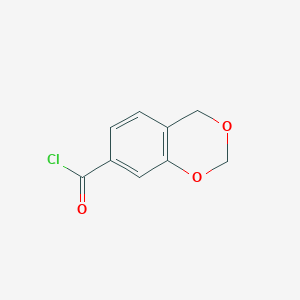
2H,4H-1,3-Benzodioxine-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzodioxine-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carbonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carbonyl chloride typically involves the reaction of 4H-1,3-benzodioxine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 4H-1,3-Benzodioxine-7-carbonyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Reducing Agents (LiAlH4): Used in reduction reactions to convert the carbonyl chloride group to an aldehyde or alcohol.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through hydrolysis.
Aldehydes and Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxine-7-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzodioxine-7-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydro-1,3-Benzodioxine-7-carbonyl Chloride: Similar in structure but differs in the position of the carbonyl chloride group.
4H-1,3-Benzodioxine-7-carboxylic Acid: Formed through the hydrolysis of 4H-1,3-Benzodioxine-7-carbonyl chloride.
Uniqueness
4H-1,3-Benzodioxine-7-carbonyl chloride is unique due to its specific reactivity and the presence of the benzodioxine ring fused with a carbonyl chloride group. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
499770-84-2 |
|---|---|
Molekularformel |
C9H7ClO3 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2 |
InChI-Schlüssel |
JEKCPMNOUVBZMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C(=O)Cl)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


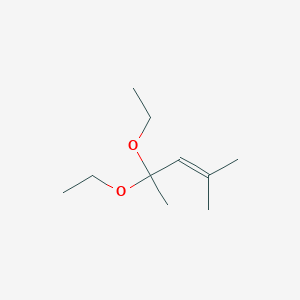
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
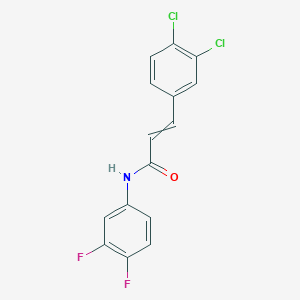
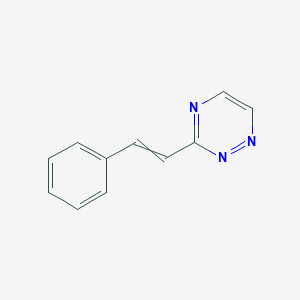
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
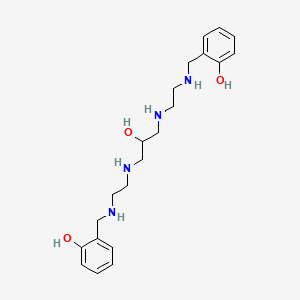

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)



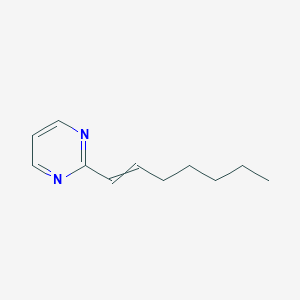
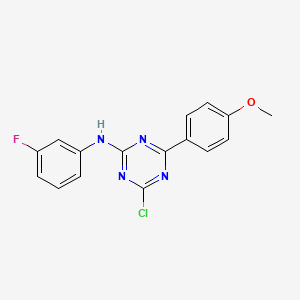
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
